molecular formula C12H15NO4 B1386464 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid CAS No. 1072855-70-9

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Cat. No.: B1386464
CAS No.: 1072855-70-9
M. Wt: 237.25 g/mol
InChI Key: BZQWXMFGGPBSOV-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tetrahydro-2H-pyran-4-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid typically involves the following steps:

    Starting Materials: Nicotinic acid and tetrahydro-2H-pyran-4-ylmethanol.

    Reaction: The tetrahydro-2H-pyran-4-ylmethanol is first converted to its corresponding halide (e.g., chloride or bromide) using a halogenating agent such as thionyl chloride or phosphorus tribromide.

    Nucleophilic Substitution: The halide is then reacted with nicotinic acid in the presence of a base (e.g., potassium carbonate) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The tetrahydro-2H-pyran-4-ylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the tetrahydro-2H-pyran-4-ylmethoxy group.

    6-Methoxynicotinic Acid: A similar compound where the substituent at the 6-position is a methoxy group instead of a tetrahydro-2H-pyran-4-ylmethoxy group.

    6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridine: A related compound where the carboxylic acid group is replaced by a hydrogen atom.

Uniqueness

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethoxy group, which can impart different chemical and biological properties compared to its analogs. This structural modification can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)10-1-2-11(13-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQWXMFGGPBSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Intermediate example I-92 in 60% yield starting from ethyl 6-chloronicotinate and tetrahydro-2H-pyran-4-ylmethanol; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.70 (d, 1 H), 8.13 (dd, 1 H), 6.89 (d, 1 H), 4.19 (d, 2 H), 3.86 (dd, 2 H), 3.09-3.50 (m, 2 H, obscured by H2O), 1.95-2.10 (m, 1 H), 1.59-1.70 (m, 2 H), 1.25-1.40 (m, 2 H); MS (ESI) m/z 236[M−H+].
Quantity
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Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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